REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[C:10]([Cl:15])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7])([O-])=O.O.[OH-].[Na+]>C(O)C>[NH2:1][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[C:10]([Cl:15])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7] |f:2.3|
|
Name
|
Stannous chloride
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed for 4 hours the solution
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was diluted with 160 ml conc. HCI
|
Type
|
WAIT
|
Details
|
left in the refrigerator
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
Obtained product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
Isolated substance
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 100 ml
|
Type
|
CUSTOM
|
Details
|
Obtained precipitate
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |